
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a benzylpiperidine moiety and a tetrahydroquinazoline moiety . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzylpiperidine ring system attached to another ring system or functional group . The exact structure would depend on the specific arrangement and connectivity of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Benzylpiperidine derivatives can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the exact reactions for this compound .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, due to its complex structure, has been the subject of various synthetic and pharmacological studies. Research has explored the synthesis of similar compounds, their antibacterial activities, and pharmacological profiles. For instance, temafloxacin hydrochloride, a compound with a somewhat related structure, demonstrated potent antimicrobial properties and a similar pharmacological profile in studies (Chu et al., 1991).
Cytotoxic Activity and Antitumor Applications
Further research into compounds with analogous structural features has revealed significant cytotoxic activities against various cancer cell lines. This line of investigation has led to the identification of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline as potent cytotoxic agents, with some derivatives showing high activity in vivo against mouse tumors (Deady et al., 2000).
Antipsychotic Potential
Heterocyclic analogues of related structures have been synthesized and evaluated for their antipsychotic potential. These studies have focused on the binding affinity to dopamine and serotonin receptors, suggesting the potential utility of such compounds in developing new antipsychotic medications (Norman et al., 1996).
Synthesis and Structural Studies
The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs has been documented, illustrating the versatility of synthetic approaches to access a variety of structurally related compounds (Chau et al., 1982). These synthetic strategies provide a foundation for further exploration of the chemical space around N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its analogs.
Orientations Futures
Propriétés
Numéro CAS |
892264-70-9 |
|---|---|
Nom du produit |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C26H32N4O3 |
Poids moléculaire |
448.567 |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-2-3-7-14-30-25(32)22-11-10-20(17-23(22)28-26(30)33)24(31)27-21-12-15-29(16-13-21)18-19-8-5-4-6-9-19/h4-6,8-11,17,21H,2-3,7,12-16,18H2,1H3,(H,27,31)(H,28,33) |
Clé InChI |
PEBORZDYWDFSMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



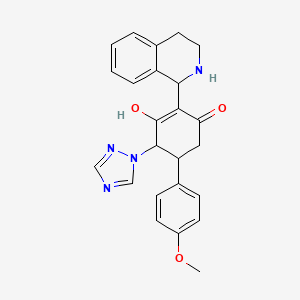
![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
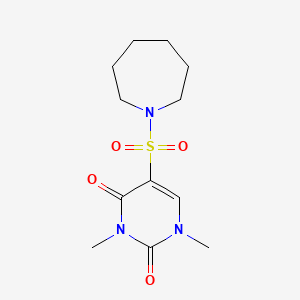
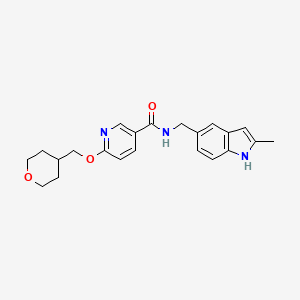
![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)
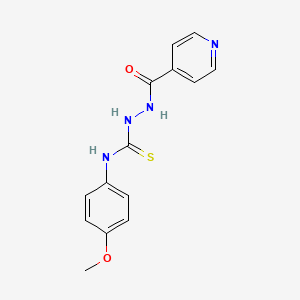
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
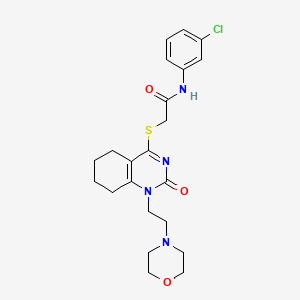
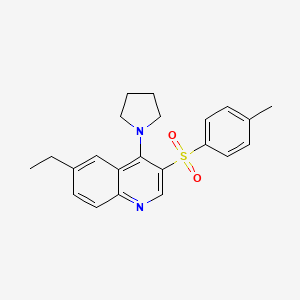
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)